molecular formula C23H23N7O B2954746 N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine CAS No. 946348-50-1

N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2954746
CAS No.: 946348-50-1
M. Wt: 413.485
InChI Key: BNHFGAVYUOTXGO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a sophisticated chemical hybrid scaffold designed for probing complex biological pathways in preclinical research. Its molecular architecture integrates a pteridine core, a privileged structure in medicinal chemistry, with distinct arylpiperazine and anisidine substituents. This specific design suggests potential for high-affinity interactions with various enzymatic targets and G-protein coupled receptors (GPCRs) . Piperazine derivatives are extensively utilized in pharmacological research as intermediates for a wide range of active compounds, particularly those targeting the central nervous system . For instance, structurally related arylpiperazine compounds are known to be investigated as 5-HT1A receptor ligands and for their potential reduced α1-adrenergic activity . Furthermore, such compounds have shown significant research value as novel 5-hydroxytryptamine (5-HT2A) receptor inverse agonists, with implications for studying psychiatric conditions . The integration of the 4-methoxyphenyl (anisidine) group is a common strategy in drug discovery to optimize a compound's pharmacokinetic profile, potentially influencing its metabolic stability and blood-brain barrier permeability . Beyond neuroscientific applications, the pteridine moiety is a key structural element in many anticancer and antimicrobial agents, indicating that this compound may also hold significant value for investigating enzyme inhibition and cellular proliferation pathways in oncology and infectious disease research . This reagent is presented to the scientific community as a high-purity chemical tool to facilitate hit identification and lead optimization studies, as well as for the exploration of novel mechanisms of action in biochemical and cellular assays.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-31-19-9-7-17(8-10-19)26-22-20-21(25-12-11-24-20)27-23(28-22)30-15-13-29(14-16-30)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHFGAVYUOTXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, with the CAS number 946348-50-1, is a synthetic compound belonging to the pteridine family. Its molecular formula is C23H23N7OC_{23}H_{23}N_{7}O and it has a molecular weight of approximately 413.485 g/mol . This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly in neuropharmacology and oncology.

Chemical Structure and Synthesis

The structure of this compound features a complex arrangement of nitrogen-containing rings which may facilitate interactions with various biological targets. The synthesis typically involves multi-step organic reactions, starting with the formation of the pteridine core followed by the introduction of substituents through nucleophilic substitution or coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It potentially modulates signaling pathways through binding to active sites on proteins, altering their conformation and function. Molecular docking studies and kinetic assays are essential to elucidate these interactions further .

1. Neuropharmacological Effects

Research indicates that derivatives of this compound exhibit significant neuropharmacological properties:

  • Anticonvulsant Activity : Studies have shown that compounds similar to this one can effectively reduce seizure activity in animal models. For instance, certain derivatives demonstrated high efficacy at doses around 100 mg/kg.
CompoundDose (mg/kg)Efficacy
Analog A100High
Analog B300Moderate
  • Neuroprotective Effects : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease therapy. This inhibition suggests potential utility in treating neurodegenerative disorders .

2. Antitumor Activity

This compound has also been investigated for its antitumor properties. Preliminary studies indicate that it may exhibit cytostatic effects against various cancer cell lines, including pancreatic cancer, suggesting a promising avenue for further research in oncological applications .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its analogs:

  • Inhibition of Tyrosinase : A related study explored the inhibitory effects of phenolic compounds on tyrosinase activity, highlighting that modifications on the phenyl moiety can enhance interaction with the enzyme's catalytic site . This finding underscores the potential for developing skin-whitening agents or treatments for hyperpigmentation.
  • Multi-targeted Agents : Research published in PubMed examined various piperazine derivatives, including those related to this compound, emphasizing their role as multi-targeted agents against Alzheimer's disease due to their dual inhibition of AChE and BChE.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex organic compound that belongs to the pteridine family, which are heterocyclic compounds with a fused pyrimidine and pyrazine ring structure. This compound is of interest for its potential uses in medicinal chemistry, specifically in the creation of drugs that target various biological pathways.

Molecular Structure and Properties
The molecular formula of this compound is C23H23N7O, with a molecular weight of 413.485. The presence of seven nitrogen atoms in its molecular structure is significant for potential interactions with biological systems. The structure also features phenylpiperazine and methoxyphenyl substituents.

While specific physical properties like density, boiling point, and melting point are not well-documented, the compound's stability under various conditions is important for its use in research and industry. Chemically, it can undergo oxidation, reduction, and substitution reactions. The nitrogen atoms suggest it may be basic, influencing its solubility and interaction with biological targets.

Synthesis
The synthesis of this compound involves multiple steps of organic reactions, starting with creating the pteridine core. The phenylpiperazine and methoxyphenyl groups are then added through nucleophilic substitution or coupling reactions. Industrial production might use continuous flow reactors and automated synthesis to improve scalability and cost-effectiveness.

Potential Applications
this compound is a bioactive compound with potential pharmacological properties. Its structure indicates it may interact with biological targets, making it a candidate for drug development. The compound may interact with specific molecular targets like enzymes or receptors, binding to active sites on proteins, which alters their conformation or modulates signaling pathways. Techniques such as molecular docking and kinetic assays are used to study these interactions and their effects on biological systems.

Other potential applications include:

  • Medicinal Chemistry: Development of pharmaceuticals.
  • ** targeting various biological pathways:** Its structure suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The pteridine core is a critical feature shared among analogs. Key differences arise in substituents at the 4-position (aromatic amines) and 2-position (piperazine or other heterocycles).

Table 1: Structural and Physicochemical Comparison
Compound Name Core Substituents (4-position) Substituents (2-position) Molecular Formula Molecular Weight Key Features
Target Compound Pteridine 4-Methoxyphenyl 4-Phenylpiperazine C25H24N7O* ~430.5* Enhanced lipophilicity (OCH3)
N-(2,4-Dimethylphenyl) analog Pteridine 2,4-Dimethylphenyl 4-Phenylpiperazine C24H25N7 411.51 Increased steric hindrance (CH3)
2-(5-Cl-2-F-Phenyl)-N-(pyridin-4-yl) Pteridine Pyridin-4-yl 5-Cl-2-F-Phenyl C17H10ClFN6 352.76 Halogenated; potential kinase inhibition
N-(4-Methoxybenzyl)-1-acetylpiperidin-4-amine Piperidine 4-Methoxybenzyl Acetyl C15H22N2O2 262.35 Reduced aromaticity; acetylated

*Hypothetical values inferred from structural analogs.

Pharmacological Implications

  • Target Compound : The 4-methoxyphenyl group may confer metabolic stability compared to methyl or halogenated analogs. Piperazine moieties are common in CNS-targeting drugs (e.g., antipsychotics), suggesting possible serotonin or dopamine receptor interactions .
  • Halogenated Pteridine (C17H10ClFN6) : Chlorine and fluorine substituents enhance electronegativity, likely improving target selectivity (e.g., kinase inhibition) but may reduce solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine, and how is the compound characterized post-synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling pteridin-4-amine derivatives with substituted phenylpiperazine moieties. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions using precursors like 4-methoxyphenylamine and functionalized pteridine intermediates . Post-synthesis, characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Purity is assessed via HPLC with UV detection.

Q. How can researchers determine the crystal structure of this compound to resolve ambiguities in its stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or vapor diffusion. Data collection using synchrotron radiation or in-house diffractometers (e.g., Bruker D8 Venture) followed by refinement using programs like SHELXL ensures precise structural determination. SHELX programs are robust for small-molecule refinement, even with twinned data or high-resolution macromolecular datasets .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?

  • Methodological Answer : Cell-based assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity or apoptosis induction (e.g., caspase-3 activation) are common. For receptor-targeted studies, competitive binding assays using radiolabeled ligands (e.g., ³H-labeled analogs) or fluorescence polarization provide quantitative affinity measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer : Systematic modification of substituents on the pteridine core and phenylpiperazine moiety is key. For instance, replacing the 4-methoxyphenyl group with fluorinated or bulky substituents can enhance metabolic stability or receptor selectivity. Biological testing in dose-response models (e.g., EC₅₀ determination in apoptosis induction assays) identifies critical pharmacophores. Computational docking (e.g., AutoDock Vina) predicts binding modes to target proteins like kinases or GPCRs .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetics (PK) or off-target effects. Address this by:

  • Conducting PK studies (plasma half-life, bioavailability) in rodents.
  • Using isotopic labeling (¹⁴C or ³H) to track compound distribution.
  • Validating target engagement via ex vivo assays (e.g., receptor occupancy in brain tissue for CNS targets) .

Q. How can researchers assess the compound’s blood-brain barrier (BBB) penetration for CNS applications?

  • Methodological Answer : Employ in vitro BBB models (e.g., MDCK-MDR1 monolayers) to measure permeability (Papp). In vivo, administer the compound intravenously to rodents and quantify brain-to-plasma ratios via LC-MS/MS. Positron emission tomography (PET) with radiolabeled analogs provides non-invasive spatial distribution data .

Q. What advanced models evaluate emetogenic risk or therapeutic index (TI) for PDE4 inhibitor analogs?

  • Methodological Answer : Rat pica feeding (kaolin consumption) serves as a surrogate for emesis. Compare the dose causing pica (D₅₀) to the anti-inflammatory dose (e.g., LPS-induced neutrophilia D₅₀) to calculate TI. Cross-validate with α₂-adrenoceptor anesthesia reversal in mice, which correlates with emetogenic potential .

Q. How are metabolites identified, and what role do they play in toxicity?

  • Methodological Answer : Use hepatocyte incubation or microsomal stability assays (CYP450 enzymes) followed by HRMS for metabolite profiling. Structural elucidation via tandem MS/MS and comparison with synthetic standards confirm identities. Toxicity is assessed via mitochondrial membrane potential assays (JC-1 dye) or genotoxicity screens (Ames test) .

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